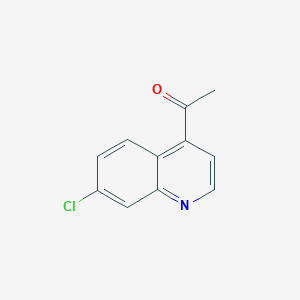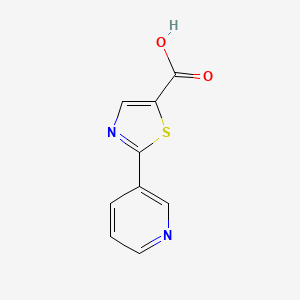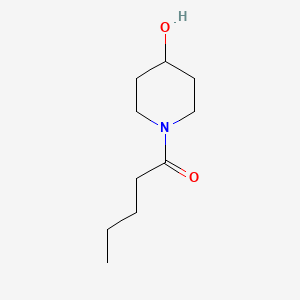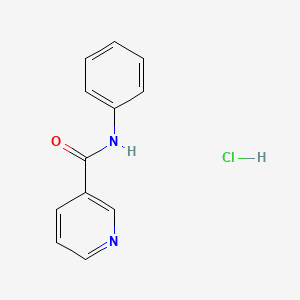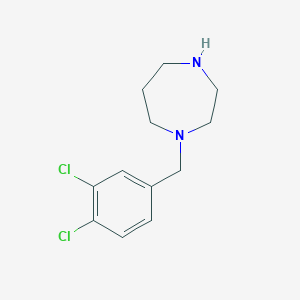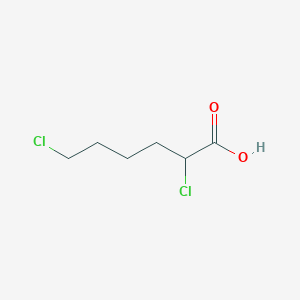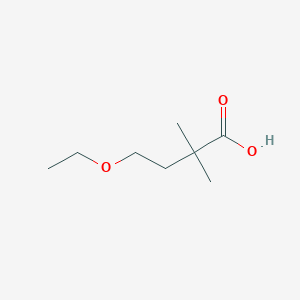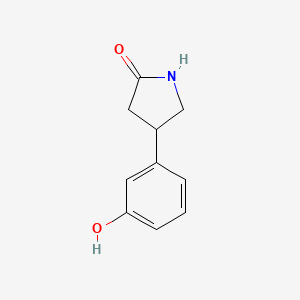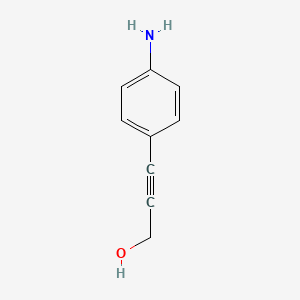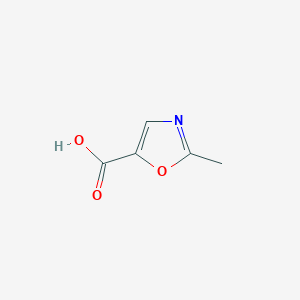
3-Phenylazepane
Descripción general
Descripción
3-Phenylazepane is a compound with the CAS Number: 676495-73-1 . It is a saturated seven-membered carbocycle where one carbon atom is replaced with a nitrogen atom . The azepane structure is also found in fused-ring derivatives endowed of a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of the azepane ring, which is a part of 3-Phenylazepane, is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . These methods have gained significant interest and represent a continuous challenge for synthetic organic chemists .Molecular Structure Analysis
The molecular weight of 3-Phenylazepane is 175.27 g/mol . Its IUPAC name is 3-phenylazepane and its InChI code is 1S/C12H17N/c1-2-6-11(7-3-1)12-8-4-5-9-13-10-12/h1-3,6-7,12-13H,4-5,8-10H2 .Chemical Reactions Analysis
The azepane-based compounds, including 3-Phenylazepane, continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity .Physical And Chemical Properties Analysis
3-Phenylazepane has a molecular weight of 175.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of 3-Phenylazepane are 175.136099547 g/mol . The topological polar surface area is 12 Ų .Aplicaciones Científicas De Investigación
Conductive Polymers
3-Phenylazepane: is utilized in the synthesis of novel conductive polymers. These polymers exhibit improved solubility and conductivity properties, making them suitable for a variety of applications including battery materials, electrochromic devices, and sensor technology . The copolymerization of 3-Phenylazepane with pyrrole has led to the development of polymers that can be directly applied to desired surfaces, bypassing the limitations of conventional materials .
Pharmaceutical Synthesis
In pharmaceutical research, 3-Phenylazepane derivatives are synthesized for their potential as opioid analgesics. These compounds are structurally similar to Proheptazine, a known opioid, and are studied for their analgesic, sedative, and anti-nausea effects . The versatility of 3-Phenylazepane in drug synthesis allows for the exploration of new therapeutic agents.
Organic Synthesis
3-Phenylazepane: plays a crucial role as an intermediate in organic synthesis. It is involved in Pd/LA-catalyzed decarboxylation reactions leading to exclusive [5 + 2] annulation processes. This methodology is significant for the synthesis of non-fused N-aryl azepane derivatives, which have applications as novel inhibitors, antidiabetics, anticancer agents, and DNA binding reagents .
Semiconductor Research
The semiconductor behavior of polymers derived from 3-Phenylazepane is of great interest. These polymers exhibit properties that are essential for the development of molecular electronics and nonlinear optics. The ac electrical conductivity and dielectric properties of these polymers are studied to understand their potential as semiconductor materials .
Enzyme Immobilization
Conductive polymers incorporating 3-Phenylazepane are explored for their use in enzyme immobilization matrices. This application is crucial for the development of biosensors and biocatalysts, where the immobilization of enzymes on conductive surfaces is required for enhanced activity and stability .
Electromagnetic Shielding
The conductive properties of 3-Phenylazepane -based polymers make them suitable for applications in electromagnetic shielding. These materials can protect sensitive electronic equipment from electromagnetic interference, which is increasingly important in our technology-driven world .
Dual Pharmacological Activity
Research into 3-Phenylazepane derivatives has revealed their dual pharmacological activity towards both the sigma (σ) receptor and the μ-opioid receptor. This dual activity presents opportunities for the development of multifunctional drugs with targeted therapeutic effects .
Optical Materials
The optical properties of 3-Phenylazepane -related polymers are investigated for their potential in creating advanced optical materials. These materials could be used in a range of technologies, from energy-efficient lighting to advanced display systems .
Mecanismo De Acción
Target of Action
3-Phenylazepane, a derivative of Meptazinol, is known to have a dual pharmacological activity towards both the sigma (σ) receptor and the μ-opioid receptor . The σ receptor is involved in the modulation of neurosteroids, while the μ-opioid receptor plays a crucial role in pain relief.
Mode of Action
3-Phenylazepane acts as a partial μ-opioid receptor agonist. Its mixed agonist/antagonist activity affords it a lower risk of dependence and abuse than full μ agonists like morphine . The compound forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
It’s known that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . This suggests that 3-Phenylazepane might interact with similar pathways.
Pharmacokinetics
It’s known that similar compounds, such as meptazinol, have a peak analgesic effect seen within 30–60 minutes and lasts about 3–4 hours .
Action Environment
It’s known that the degradation process of similar compounds can be adapted to fluctuating oxygen conditions .
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-6-11(7-3-1)12-8-4-5-9-13-10-12/h1-3,6-7,12-13H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRVWGRIEDLUHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
676495-73-1 | |
| Record name | 3-phenylazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



